2-(Morpholinodithio)benzothiazole

Catalog No.
S661009
CAS No.
95-32-9
M.F
C11H12N2OS3
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholinodithio)benzothiazole

CAS Number

95-32-9

Product Name

2-(Morpholinodithio)benzothiazole

IUPAC Name

4-(1,3-benzothiazol-2-yldisulfanyl)morpholine

Molecular Formula

C11H12N2OS3

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

QRYFCNPYGUORTK-UHFFFAOYSA-N

SMILES

C1COCCN1SSC2=NC3=CC=CC=C3S2

Canonical SMILES

C1COCCN1SSC2=NC3=CC=CC=C3S2

Rubber Vulcanization Accelerator

Similar to its close relative, 2-Mercaptobenzothiazole (MBT), 2-MBT has been studied for its potential as a rubber vulcanization accelerator []. However, research suggests that 2-MBT exhibits inferior vulcanization properties compared to MBT [].

Corrosion Inhibition

2-MBT has been explored as a potential corrosion inhibitor for metals. Studies have shown that it can effectively inhibit the corrosion of steel in acidic media [].

2-(Morpholinodithio)benzothiazole is a chemical compound with the molecular formula C11H12N2OS3C_{11}H_{12}N_2OS_3 and a CAS number of 95-32-9. This compound is characterized by the presence of a morpholine ring and a benzothiazole moiety, which contribute to its unique chemical properties. The structure includes sulfur atoms that are integral to its functionality, particularly in rubber vulcanization processes. Its systematic name reflects the specific arrangement of its components, indicating that it is a derivative of benzothiazole with morpholinodithio substituents.

, particularly those involving heat and other reagents. For instance, when heated with sulfur and zinc oxide, it can undergo transformations that yield different products depending on the reaction conditions. The compound exhibits exothermic decomposition when subjected to temperatures above 200°C, leading to the formation of various sulfur-containing products.

The biological activity of 2-(Morpholinodithio)benzothiazole includes its role in modulating immune responses. Studies indicate that this compound can enhance histamine release and promote cell-mediated immunity . Such properties suggest potential applications in pharmacology, particularly in developing agents that target immune functions.

The synthesis of 2-(Morpholinodithio)benzothiazole can be achieved through several methods. One common approach involves heating a reaction mixture containing morpholine, sulfur, and benzothiazole derivatives at reflux temperatures (around 82-83°C) for a specified duration. This method has been shown to yield high purity products, with reported yields exceeding 94% . The reaction typically requires careful temperature control and stirring to facilitate the formation of the desired compound.

2-(Morpholinodithio)benzothiazole is primarily utilized as a vulcanization accelerator in rubber manufacturing, enhancing the efficiency of crosslinking processes during vulcanization. This application is crucial for improving the mechanical properties and durability of rubber products. Additionally, its potential biological activities may open avenues for further research into therapeutic applications in immunology and related fields .

Interaction studies involving 2-(Morpholinodithio)benzothiazole have demonstrated its reactivity with various chemical agents under specific conditions. For example, when combined with sulfur and zinc oxide, it exhibits notable changes in thermal stability and product formation patterns . Understanding these interactions is vital for optimizing its use in industrial applications and assessing any potential biological implications.

Several compounds share structural similarities with 2-(Morpholinodithio)benzothiazole, including:

  • 2-(Morpholinothio)benzothiazole: A closely related compound lacking one sulfur atom compared to the dithio variant.
  • Benzothiazole: A simpler structure without the morpholine or dithio substituents.
  • Thiazole derivatives: Various thiazole compounds exhibit different reactivities and applications but lack the morpholine functionality.
Compound NameStructure FeaturesUnique Aspects
2-(Morpholinothio)benzothiazoleMorpholine + thio groupLess reactive than dithio derivative
BenzothiazoleBasic benzothiazole structureNo additional functional groups
Thiazole derivativesVaried structures without morpholineDiverse reactivity profiles depending on substituents

The uniqueness of 2-(Morpholinodithio)benzothiazole lies in its combination of morpholine and dithio functionalities, which enhance both its chemical reactivity and potential biological activity compared to simpler analogs. This distinctive profile makes it particularly valuable in specialized applications such as rubber manufacturing and possibly in therapeutic contexts.

Physical Description

WetSolid

XLogP3

3.1

Appearance

Powder

Melting Point

135.0 °C

UNII

8IC2AN7P63

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 22 of 23 companies with hazard statement code(s):;
H317 (95.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-32-9

Wikipedia

2-(4-morpholinyldithio)benzothiazole

General Manufacturing Information

Rubber product manufacturing
Synthetic rubber manufacturing
Benzothiazole, 2-(4-morpholinyldithio)-: ACTIVE

Dates

Last modified: 08-15-2023

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